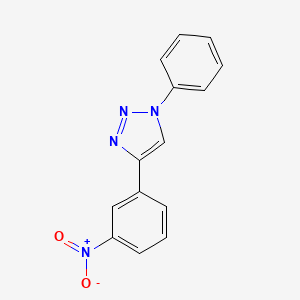
4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitrophenyl and phenyl groups in its structure contributes to its unique chemical behavior and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 4-(3-Aminophenyl)-1-phenyl-1H-1,2,3-triazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its triazole ring is known to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The nitrophenyl group can participate in electron-withdrawing interactions, while the triazole ring can form stable complexes with metal ions or other biomolecules.
Comparación Con Compuestos Similares
- 4-(4-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(2-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(3-Nitrophenyl)-1-methyl-1H-1,2,3-triazole
Comparison: 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the position of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. Compared to its analogs, the 3-nitrophenyl derivative may exhibit different reactivity patterns and biological activities due to the specific positioning of the nitro group, which can affect its interaction with other molecules and targets.
Propiedades
Fórmula molecular |
C14H10N4O2 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-4-5-11(9-13)14-10-17(16-15-14)12-6-2-1-3-7-12/h1-10H |
Clave InChI |
CVKBFWAKEBKSMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
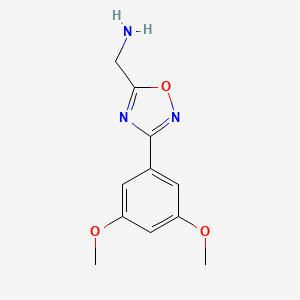
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
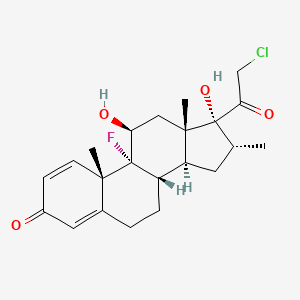
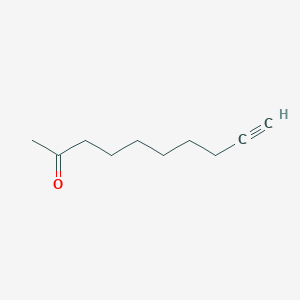
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
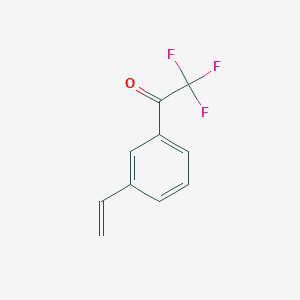
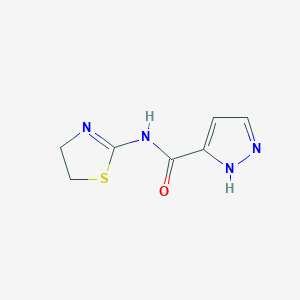

![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
